N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
Description
N-Octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is a pyridinium-based ionic liquid (IL) characterized by a cationic structure featuring an octyl chain and a methyl group substituted at the 3-position of the pyridinium ring. The anion, bis((trifluoromethyl)sulfonyl)imide ([Tf₂N]⁻), is known for its high thermal stability, low viscosity, and hydrophobicity. This IL is widely used in applications such as solvent extraction, catalysis, and electrochemical devices due to its tunable physicochemical properties .
Properties
Molecular Formula |
C16H24F6N2O4S2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |
InChI Key |
FWFZZMOMMSCJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-methylpyridine and 1-bromooctane are combined in a polar aprotic solvent such as acetonitrile or acetone. The mixture is heated under reflux (80–100°C) for 24–48 hours under inert atmosphere. Excess alkylating agent (1.2–1.5 equivalents) ensures complete quaternization, minimizing residual pyridine. For example, a molar ratio of 1:1.2 (3-methylpyridine:1-bromooctane) in acetone at 50°C for 24 hours yields the bromide salt with 81% efficiency.
Table 1: Representative Alkylation Conditions
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| Solvent | Acetone, Acetonitrile | Acetone |
| Temperature (°C) | 50–100 | 50 |
| Time (h) | 24–96 | 24 |
| Molar Ratio (Pyridine:Alkyl Halide) | 1:1.2–1.5 | 1:1.2 |
| Yield (%) | 75–90 | 81 |
The product, N-octyl-3-methylpyridinium bromide, is purified via repeated washing with diethyl ether to remove unreacted starting materials. Flash chromatography (dichloromethane/methanol, 9:1) further isolates the cation.
Anion Metathesis to Introduce TFSI
The halide counterion is replaced with TFSI through a metathesis reaction using lithium bis((trifluoromethyl)sulfonyl)imide (LiTFSI). This step exploits the low solubility of lithium halides in organic solvents, facilitating phase separation.
Metathesis Procedure
N-Octyl-3-methylpyridinium bromide is dissolved in deionized water and mixed with an aqueous solution of LiTFSI (1.2 equivalents). The reaction proceeds at room temperature for 3 hours, during which the hydrophobic TFSI salt precipitates or partitions into an organic phase upon addition of dichloromethane. The organic layer is washed repeatedly with water to eliminate residual LiBr, as confirmed by a negative silver nitrate test.
Table 2: Key Parameters for Anion Exchange
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| LiTFSI Equivalents | 1.1–1.5 | 1.2 |
| Reaction Time (h) | 2–4 | 3 |
| Solvent System | Water/Dichloromethane | Water/Dichloromethane |
| Yield (%) | 90–98 | 98 |
Purification and Characterization
Purification Techniques
Post-metathesis, the ionic liquid is dried under vacuum to remove residual solvents. Additional purification methods include:
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Bands at 1347 cm⁻¹ (S=O stretching) and 1180 cm⁻¹ (C-F bending).
-
Elemental Analysis: Matches calculated C, H, N, S content within 0.3% deviation.
Challenges and Optimization Strategies
Incomplete Alkylation
Using excess alkylating agent and prolonged reaction times mitigates residual pyridine. For instance, increasing the molar ratio to 1:1.5 improves yields to 85%.
Halide Contamination
Incomplete anion exchange risks residual bromide, which degrades electrochemical stability. Rigorous washing (≥3 water batches) and AgNO₃ testing ensure halide removal.
Solvent Selection
Polar aprotic solvents like acetonitrile enhance reaction kinetics but require careful drying. Alternatives such as ethyl acetate reduce hygroscopicity post-synthesis.
Scalability and Industrial Relevance
Batch processes dominate laboratory-scale synthesis, while continuous flow systems offer scalability. For example, tubular reactors operating at 30–130 bar pressure reduce reaction times to 10–30 minutes, as demonstrated in pyridine alkylation patents .
Chemical Reactions Analysis
Types of Reactions
N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridinium ring is substituted by different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H23F6N3O4S2
- Molecular Weight : 475.471 g/mol
- CAS Number : 712355-02-7
Chemistry
Solvent Properties :
N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is utilized as a green solvent due to its low volatility and high thermal stability. These properties make it suitable for organic synthesis, where it can enhance reaction efficiency while minimizing environmental impact.
Catalysis :
This compound acts as a catalyst or co-catalyst in various chemical reactions, facilitating higher reaction rates and selectivity. Its ionic nature allows for unique interactions with substrates, improving catalytic performance.
| Application | Description |
|---|---|
| Green Solvent | Low volatility and high thermal stability make it ideal for organic synthesis. |
| Catalysis | Enhances reaction rates and selectivity in chemical processes. |
Biology
Enzyme Stabilization :
The compound is employed to stabilize enzymes in biocatalysis, enhancing their activity and longevity. This is particularly beneficial in industrial biotechnology applications where enzyme stability is crucial.
Cell Culture :
In cell culture media, it promotes cell growth and viability, making it a valuable additive in biological research.
| Application | Description |
|---|---|
| Enzyme Stabilization | Improves enzyme activity and stability for biocatalytic processes. |
| Cell Culture | Enhances cell growth and viability in laboratory settings. |
Medicine
Drug Delivery Systems :
N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has been investigated for its potential in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.
Antimicrobial Activity :
Research indicates significant antimicrobial properties against various pathogens, suggesting potential applications in antimicrobial formulations.
| Application | Description |
|---|---|
| Drug Delivery | Facilitates solubilization of pharmaceuticals for effective delivery. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
Industry
Electrolytes for Batteries :
This ionic liquid is used in the production of electrolytes for batteries and supercapacitors, enhancing their performance and stability.
Separation Processes :
It finds application in separation processes such as liquid-liquid extraction and gas absorption, demonstrating versatility in industrial applications.
| Application | Description |
|---|---|
| Electrolytes | Improves performance of batteries and supercapacitors. |
| Separation Processes | Utilized in liquid-liquid extraction and gas absorption techniques. |
Case Studies
-
Antimicrobial Efficacy Study :
A comparative study published in the Journal of the Iranian Chemical Society demonstrated that N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide outperformed traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus . -
Enzyme Stabilization Research :
In a study focusing on biocatalysis, this ionic liquid was shown to significantly enhance the stability of enzymes used in industrial processes, leading to improved yields . -
Electrolyte Performance Evaluation :
Research highlighted the use of this compound as an electrolyte in lithium-ion batteries, where it contributed to increased energy density and cycling stability .
Mechanism of Action
The mechanism of action of N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its ability to interact with various molecular targets and pathways. The compound can form ionic interactions with charged molecules, facilitating their solubilization and stabilization. It can also act as a catalyst by providing a unique environment for chemical reactions to occur. The specific molecular targets and pathways depend on the application and the nature of the interacting molecules .
Comparison with Similar Compounds
Key Research Findings
Extraction Performance
- N-Octyl-3-Methylpyridinium [Tf₂N]⁻ outperforms [OMIM][Tf₂N] in DLLME for aromatic pollutants (e.g., chloronaphthalene, anthracene) due to synergistic hydrophobic and π-π interactions, achieving EFs of 339–430 .
- 1-Butylpyridinium [Tf₂N]⁻ shows lower extraction efficiency (EFs = 185–315) for pesticides, highlighting the critical role of alkyl chain length .
Thermal and Electrochemical Stability
Biological Activity
N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide, often referred to as [Omim][TFSI], is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biological sciences. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Chemical Formula : C16H23F6N3O4S2
- Molecular Weight : 475.47 g/mol
- CAS Number : 178631-04-4
- Physical State : Liquid at room temperature
- Viscosity : 104 mPa·s at 25°C
- Melting Point : -50°C
Biological Activity Overview
The biological activity of N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is primarily influenced by its ionic nature and the presence of the bis(trifluoromethyl)sulfonyl imide (TFSI) anion. Research has indicated several key areas of biological activity:
- Antimicrobial Properties : Studies have shown that ionic liquids can exhibit antimicrobial activity against various pathogens. The TFSI anion in particular has been associated with enhanced antimicrobial effects due to its ability to disrupt microbial membranes.
- Cell Viability and Cytotoxicity : Research has indicated that ionic liquids can affect cell viability. For instance, studies on similar compounds reveal that certain concentrations may lead to cytotoxic effects on mammalian cells, necessitating careful evaluation of dosage in therapeutic applications.
- Biocompatibility : The biocompatibility of ionic liquids is a critical factor in their application in biological systems. N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has shown promising results in preliminary tests for biocompatibility, making it a candidate for use in drug delivery systems.
Table 1: Summary of Biological Activity Studies
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human fibroblast cell lines to evaluate the safety profile of the compound. Results indicated that while low concentrations were well-tolerated, higher concentrations resulted in significant cell death, underscoring the need for dosage optimization in potential therapeutic applications.
Q & A
Q. What are the standard synthesis protocols for N-octyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide, and how can purity be ensured?
The synthesis typically involves a two-step process:
- Quaternization : Reacting 3-methylpyridine with 1-bromooctane to form N-octyl-3-methylpyridinium bromide.
- Anion exchange : Replacing bromide with bis((trifluoromethyl)sulfonyl)imide (NTf₂⁻) using lithium bis((trifluoromethyl)sulfonyl)imide in aqueous or polar aprotic solvents (e.g., acetone) . Purity (>99%) is achieved via repeated washing with deionized water to remove residual LiBr, followed by vacuum drying. Characterization via ¹H/¹³C NMR and mass spectrometry (exact mass: 486.108 g/mol) confirms structural integrity .
Q. Which analytical techniques are critical for characterizing this ionic liquid’s physicochemical properties?
Key methods include:
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~350–400°C).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition or melting points).
- Ionic Conductivity : Measured via impedance spectroscopy in anhydrous conditions.
- Viscosity : Assessed using rheometers at varying temperatures . Cross-referencing with databases like NIST ensures accuracy .
Q. What are the primary solvent compatibility considerations for this compound?
The compound is hydrophobic due to its long alkyl chain (C8) and NTf₂⁻ anion. It is miscible with polar solvents (e.g., acetonitrile) but immiscible with water. Compatibility with organic electrolytes (e.g., carbonate esters) must be tested for battery applications, as phase separation can occur .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) impact electrochemical stability in lithium-ion systems?
While NTf₂⁻-based ionic liquids generally exhibit high anodic stability (>4.5 V vs. Li/Li⁺), the octyl chain in this compound may reduce compatibility with lithium metal. Comparative studies show imidazolium-based ionic liquids (e.g., [C₄MIm][NTf₂]) react with lithium, forming passivation layers that degrade performance. Electrochemical impedance spectroscopy (EIS) and XPS are critical for evaluating interfacial stability .
Q. What experimental design strategies mitigate contradictions in reported thermal stability data?
Discrepancies in decomposition temperatures often arise from impurities (e.g., halides) or moisture. Researchers should:
Q. How can this ionic liquid be integrated into polymer composites for solid-state electrolytes?
Radical copolymerization with vinyl monomers (e.g., styrene) and cross-linkers (e.g., divinylbenzene) creates ion-conductive polymer networks. Optimizing the ionic liquid-to-monomer ratio balances mechanical strength and conductivity. For example, 20–30 wt% loading in poly(vinylidene fluoride) matrices achieves σ ≈ 10⁻³ S/cm at 25°C .
Q. What methodologies address challenges in reconciling conflicting literature on ionic conductivity?
Contradictions often stem from measurement conditions (e.g., humidity, electrode materials). Best practices include:
- Using hermetically sealed cells with platinum electrodes.
- Validating results against reference electrolytes (e.g., [BMIM][NTf₂]).
- Reporting temperature-dependent Arrhenius plots to account for activation energy variations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
